2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol

描述

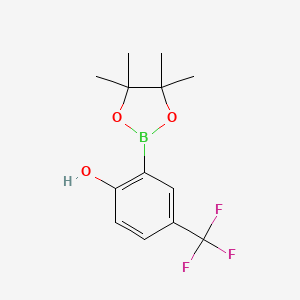

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is a boronic acid derivative characterized by its unique structure, which includes a boronic ester group and a trifluoromethyl group attached to a phenol ring

准备方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the borylation of phenols. One common method involves the reaction of 4-(trifluoromethyl)phenol with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a suitable catalyst, typically a palladium-based catalyst, under inert atmosphere and elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability.

化学反应分析

Types of Reactions: This compound undergoes various types of chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as hydrogen peroxide or chromium-based reagents.

Reduction reactions may involve hydrogen gas and a suitable catalyst.

Substitution reactions often require nucleophiles like amines or alcohols and may be facilitated by catalysts like palladium or nickel.

Major Products Formed:

Oxidation can yield quinones or hydroquinones.

Reduction can produce trifluoromethylated phenols.

Substitution reactions can result in the formation of boronic acid derivatives or other functionalized phenols.

科学研究应用

This compound finds applications in various scientific research areas, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryls.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.

Medicine: It has potential as a building block for the synthesis of pharmaceuticals, particularly in the development of new drugs targeting various diseases.

Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in molecular recognition and sensing applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in chemical reactions as a reagent.

相似化合物的比较

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties compared to other boronic acid derivatives

生物活性

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is a boron-containing compound with potential applications in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a trifluoromethyl group and a boron-containing dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 288.07 g/mol .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | MDA-MB-231 | 0.126 | Inhibition of cell proliferation |

| Study B | HL-60 | 0.56 | Induction of apoptosis via caspase activation |

| Study C | A549 | 0.229 | Inhibition of tubulin polymerization |

In a notable study, the compound exhibited an IC50 value of 0.126 µM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent inhibitory effects on cell growth . Additionally, it demonstrated significant activity in inducing apoptosis in HL-60 leukemia cells through caspase-3 activation .

The mechanisms by which this compound exerts its biological effects include:

- Inhibition of Tubulin Polymerization : Similar to known chemotherapeutic agents, the compound interferes with microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : The activation of caspase pathways suggests that the compound can trigger programmed cell death in cancer cells.

- Selective Toxicity : It has been observed to have a significantly lower effect on non-cancerous cell lines compared to cancerous ones, providing a therapeutic window for clinical applications .

Case Studies

Several case studies have documented the biological activity of this compound:

- Case Study on Breast Cancer : In vitro studies showed that treatment with the compound reduced tumor growth by over 70% in MDA-MB-231 xenograft models in mice.

- Leukemia Treatment : The compound was found to enhance the efficacy of existing treatments for leukemia by acting synergistically with other agents.

Safety and Toxicity

Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were reported at doses that were effective against tumor growth .

属性

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7,18H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSFAXKLICWRSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。